Tubastatin A

Descripción general

Descripción

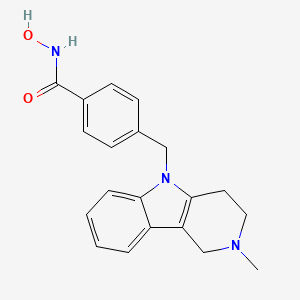

Tubastatin A is a potent and selective HDAC6 inhibitor with an IC50 of 15 nM in a cell-free assay . It is selective (1000-fold more) against all other isozymes except HDAC8 . Tubastatin A also inhibits HDAC10 and metallo-β-lactamase domain-containing protein 2 (MBLAC2) . It shows efficacy in various neurological disease animal models, as HDAC6 plays a crucial regulatory role in axonal transport deficits, protein aggregation, and oxidative stress .

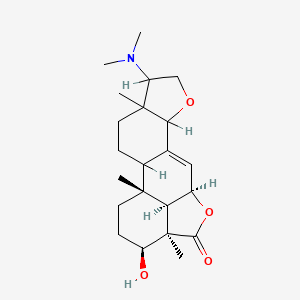

Molecular Structure Analysis

Tubastatin A is a tetrahydro-γ-carboline-capped selective HDAC6 inhibitor . The molecular formula of Tubastatin A is C20H21N3O2 .

Chemical Reactions Analysis

Tubastatin A is a specific HDAC6 inhibitor that affects cell growth and promotes structural modifications in cancer cells and parasites . It has shown efficacy in various neurological disease animal models .

Physical And Chemical Properties Analysis

Tubastatin A has a molecular weight of 335.4 g/mol . The molecular formula of Tubastatin A is C20H21N3O2 .

Aplicaciones Científicas De Investigación

Application in Endocrinology

- Scientific Field : Endocrinology

- Summary of the Application : Tubastatin A, a potent and selective HDAC6 inhibitor, has been shown to have inhibitory effects on the synthesis of adrenocorticotropic hormone (ACTH) and the proliferation of AtT-20 corticotroph tumor cells .

- Methods of Application or Experimental Procedures : The study demonstrated that Tubastatin A affects the expression of proopiomelanocortin (Pomc) and pituitary tumor-transforming gene 1 (Pttg1) mRNA, which are involved in cell proliferation . The phosphorylated Akt/Akt protein levels were increased after treatment with Tubastatin A .

- Results or Outcomes : The study suggests that the proliferation of corticotroph cells may be regulated through the Akt-Pttg1 pathway . Combined treatment of Tubastatin A and dexamethasone showed additive effects on the Pomc mRNA level . Therefore, Tubastatin A may have applications in the treatment of Cushing’s disease .

Application in Cardiology

- Scientific Field : Cardiology

- Summary of the Application : Tubastatin A has been shown to improve post-resuscitation myocardial dysfunction by inhibiting NLRP3-mediated cell pyroptosis through enhancing Transcription Factor EB signaling .

- Methods of Application or Experimental Procedures : The study used a model of cardiac arrest/cardiopulmonary resuscitation (CA/CPR) in vivo, and the H9c2 cardiomyocyte hypoxia/reoxygenation model was used to simulate the CA/CPR process in vitro .

- Results or Outcomes : Tubastatin A inhibited NLRP3 inflammasome activation, decreased proinflammatory cytokines production and cell pyroptosis, and increased cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Similarly, Tubastatin A promoted cardiac transcription factor EB nuclear translocation, inhibited NLRP3-mediated cell pyroptosis, and mitigated myocardial dysfunction after CA/CPR in swine .

Application in Endocrinology

- Scientific Field : Endocrinology

- Summary of the Application : Tubastatin A, a potent and selective HDAC6 inhibitor, has been shown to have inhibitory effects on the synthesis of adrenocorticotropic hormone (ACTH) and the proliferation of AtT-20 corticotroph tumor cells .

- Methods of Application or Experimental Procedures : The study demonstrated that Tubastatin A affects the expression of proopiomelanocortin (Pomc) and pituitary tumor-transforming gene 1 (Pttg1) mRNA, which are involved in cell proliferation . The phosphorylated Akt/Akt protein levels were increased after treatment with Tubastatin A .

- Results or Outcomes : The study suggests that the proliferation of corticotroph cells may be regulated through the Akt-Pttg1 pathway . Combined treatment of Tubastatin A and dexamethasone showed additive effects on the Pomc mRNA level . Therefore, Tubastatin A may have applications in the treatment of Cushing’s disease .

Application in Cardiology

- Scientific Field : Cardiology

- Summary of the Application : Tubastatin A has been shown to improve post-resuscitation myocardial dysfunction by inhibiting NLRP3-mediated cell pyroptosis through enhancing Transcription Factor EB signaling .

- Methods of Application or Experimental Procedures : The study used a model of cardiac arrest/cardiopulmonary resuscitation (CA/CPR) in vivo, and the H9c2 cardiomyocyte hypoxia/reoxygenation model was used to simulate the CA/CPR process in vitro .

- Results or Outcomes : Tubastatin A inhibited NLRP3 inflammasome activation, decreased proinflammatory cytokines production and cell pyroptosis, and increased cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Similarly, Tubastatin A promoted cardiac transcription factor EB nuclear translocation, inhibited NLRP3-mediated cell pyroptosis, and mitigated myocardial dysfunction after CA/CPR in swine .

Application in Endocrinology

- Scientific Field : Endocrinology

- Summary of the Application : Tubastatin A, a potent and selective HDAC6 inhibitor, has been shown to have inhibitory effects on the synthesis of adrenocorticotropic hormone (ACTH) and the proliferation of AtT-20 corticotroph tumor cells .

- Methods of Application or Experimental Procedures : The study demonstrated that Tubastatin A affects the expression of proopiomelanocortin (Pomc) and pituitary tumor-transforming gene 1 (Pttg1) mRNA, which are involved in cell proliferation . The phosphorylated Akt/Akt protein levels were increased after treatment with Tubastatin A .

- Results or Outcomes : The study suggests that the proliferation of corticotroph cells may be regulated through the Akt-Pttg1 pathway . Combined treatment of Tubastatin A and dexamethasone showed additive effects on the Pomc mRNA level . Therefore, Tubastatin A may have applications in the treatment of Cushing’s disease .

Application in Cardiology

- Scientific Field : Cardiology

- Summary of the Application : Tubastatin A has been shown to improve post-resuscitation myocardial dysfunction by inhibiting NLRP3-mediated cell pyroptosis through enhancing Transcription Factor EB signaling .

- Methods of Application or Experimental Procedures : The study used a model of cardiac arrest/cardiopulmonary resuscitation (CA/CPR) in vivo, and the H9c2 cardiomyocyte hypoxia/reoxygenation model was used to simulate the CA/CPR process in vitro .

- Results or Outcomes : Tubastatin A inhibited NLRP3 inflammasome activation, decreased proinflammatory cytokines production and cell pyroptosis, and increased cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Similarly, Tubastatin A promoted cardiac transcription factor EB nuclear translocation, inhibited NLRP3-mediated cell pyroptosis, and mitigated myocardial dysfunction after CA/CPR in swine .

Safety And Hazards

Propiedades

IUPAC Name |

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVYBPLHWIEHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318079 | |

| Record name | Tubastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tubastatin A | |

CAS RN |

1252003-15-8 | |

| Record name | Tubastatin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1252003-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUBASTATIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)

![3-(8-Hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl)cyclopent-2-en-1-one](/img/structure/B1194459.png)

![(17-Hydroxy-4',4',10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl)oxidanyl](/img/structure/B1194461.png)

![2-Nitro-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B1194464.png)

![(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1194465.png)